molecular formula C4H11NO B044913 1-Amino-2-methylpropan-2-ol CAS No. 2854-16-2

1-Amino-2-methylpropan-2-ol

Cat. No. B044913
CAS RN: 2854-16-2
M. Wt: 89.14 g/mol
InChI Key: LXQMHOKEXZETKB-UHFFFAOYSA-N
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Patent
US08304427B2

Procedure details

Similar to the synthesis of compound 1, from compound 39c (103 mg), DMTMM•n-hydrate (104 mg), and 1-amino-2-methylpropan-2-ol (42 mg), compound 42a was yielded (66.3 mg, yield: 53%).
Name
compound 42a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:30]=[C:29]([NH:31]C(NC(=O)CC2C=CC=CC=2)=S)[CH:28]=[CH:27][C:3]=1[O:4][C:5]1[C:14]2[C:9](=[CH:10][C:11]([O:25][CH3:26])=[C:12]([C:15](NCCCOC(C)C)=[O:16])[CH:13]=2)[N:8]=[CH:7][CH:6]=1.NC1C=CC([O:49]C2C3C(=CC(OC)=C(C([NH:62][CH2:63][C:64]([OH:67])([CH3:66])[CH3:65])=O)C=3)N=CC=2)=C(F)C=1>>[NH2:31][C:29]1[CH:28]=[CH:27][C:3]([O:4][C:5]2[C:14]3[C:9](=[CH:10][C:11]([O:25][CH3:26])=[C:12]([C:15]([OH:49])=[O:16])[CH:13]=3)[N:8]=[CH:7][CH:6]=2)=[C:2]([F:1])[CH:30]=1.[NH2:62][CH2:63][C:64]([CH3:66])([OH:67])[CH3:65]

Inputs

Step One
Name
compound 42a
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=C(OC2=CC=NC3=CC(=C(C=C23)C(=O)NCC(C)(C)O)OC)C=C1)F
Step Two
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(OC2=CC=NC3=CC(=C(C=C23)C(=O)NCCCOC(C)C)OC)C=CC(=C1)NC(=S)NC(CC1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(OC2=CC=NC3=CC(=C(C=C23)C(=O)O)OC)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 103 mg
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 104 mg
Name
Type
product
Smiles
NCC(C)(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 42 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.